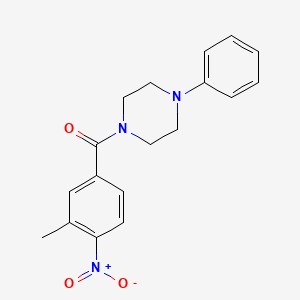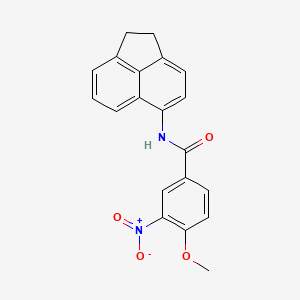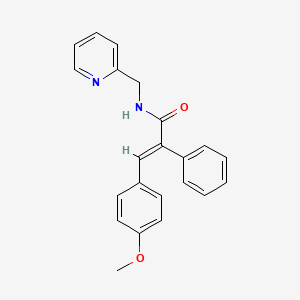
3-(4-methoxyphenyl)-2-phenyl-N-(2-pyridinylmethyl)acrylamide
Descripción general
Descripción
3-(4-methoxyphenyl)-2-phenyl-N-(2-pyridinylmethyl)acrylamide, also known as MPAA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MPAA belongs to the class of acrylamide derivatives, which have been extensively studied for their biological activities.
Mecanismo De Acción
The mechanism of action of 3-(4-methoxyphenyl)-2-phenyl-N-(2-pyridinylmethyl)acrylamide involves its interaction with various molecular targets such as enzymes, receptors, and ion channels. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in gene expression regulation. HDAC inhibition by this compound leads to the upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes, resulting in the induction of apoptosis in cancer cells. This compound also interacts with the GABA-A receptor, which is involved in the regulation of neurotransmitter release and neuronal excitability. This compound binding to the GABA-A receptor enhances GABAergic neurotransmission, leading to the improvement of cognitive function and memory retention.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects depending on the target tissue and cell type. In cancer cells, this compound induces apoptosis by activating the intrinsic apoptotic pathway and inhibiting the anti-apoptotic Bcl-2 protein. This compound also suppresses angiogenesis by inhibiting the expression of vascular endothelial growth factor (VEGF) and its receptor (VEGFR). In inflammatory cells, this compound reduces the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β by inhibiting the NF-κB signaling pathway. In neuronal cells, this compound enhances GABAergic neurotransmission by increasing GABA release and modulating GABA-A receptor activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(4-methoxyphenyl)-2-phenyl-N-(2-pyridinylmethyl)acrylamide has several advantages for lab experiments such as its ease of synthesis, high purity, and low toxicity. This compound can be easily synthesized using standard laboratory equipment and reagents, and its purity can be improved by simple purification methods such as column chromatography. This compound has also been shown to have low toxicity in animal studies, making it a safe and reliable compound for in vitro and in vivo experiments. However, the limitations of this compound include its poor solubility in water and its instability under acidic conditions. These limitations can be overcome by using appropriate solvents and pH conditions for this compound experiments.
Direcciones Futuras
Several future directions can be explored in 3-(4-methoxyphenyl)-2-phenyl-N-(2-pyridinylmethyl)acrylamide research, such as its potential applications in other diseases and its optimization for drug development. This compound has shown promising results in cancer, inflammation, and neurological disorders, but its potential applications in other diseases such as cardiovascular and metabolic disorders remain unexplored. Additionally, the optimization of this compound for drug development can be achieved by modifying its chemical structure to improve its pharmacokinetic and pharmacodynamic properties. The development of this compound derivatives with enhanced solubility, stability, and target selectivity can lead to the discovery of novel therapeutic agents for various diseases.
Aplicaciones Científicas De Investigación
3-(4-methoxyphenyl)-2-phenyl-N-(2-pyridinylmethyl)acrylamide has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. In inflammation research, this compound has been reported to reduce the production of pro-inflammatory cytokines and alleviate inflammatory responses. In neurological disorder research, this compound has been found to enhance cognitive function and improve memory retention.
Propiedades
IUPAC Name |
(E)-3-(4-methoxyphenyl)-2-phenyl-N-(pyridin-2-ylmethyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2/c1-26-20-12-10-17(11-13-20)15-21(18-7-3-2-4-8-18)22(25)24-16-19-9-5-6-14-23-19/h2-15H,16H2,1H3,(H,24,25)/b21-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXNXCBDZCSAHMK-RCCKNPSSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C2=CC=CC=C2)C(=O)NCC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\C2=CC=CC=C2)/C(=O)NCC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-{3-[(4-fluorobenzyl)oxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B3461003.png)
![2-(4-ethylphenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B3461004.png)
![5-{2-[(4-fluorobenzyl)oxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B3461008.png)

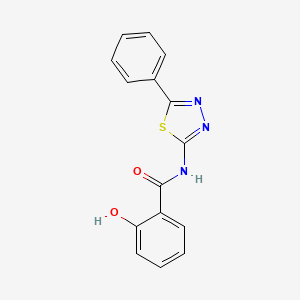
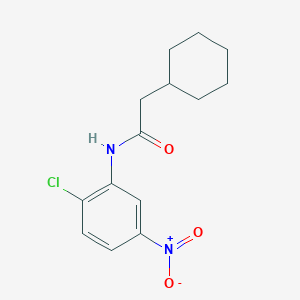
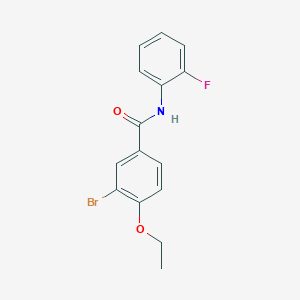
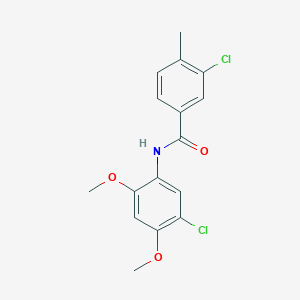
![methyl 3-[(3-methoxybenzoyl)amino]-4-methylbenzoate](/img/structure/B3461053.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2,5-dimethylphenoxy)acetamide](/img/structure/B3461057.png)
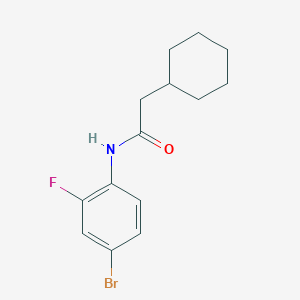
![N-(7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-thiophenecarboxamide](/img/structure/B3461074.png)
